molecular formula C18H19N5 B038505 5-(4'-(N-Piperidinyl)phenylazo)indazole CAS No. 122168-72-3

5-(4'-(N-Piperidinyl)phenylazo)indazole

Cat. No. B038505
M. Wt: 305.4 g/mol
InChI Key: BKTUVLHICOQRJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4'-(N-Piperidinyl)phenylazo)indazole, commonly known as PIPER, is a synthetic compound that is widely used in scientific research. This compound has gained much attention due to its unique properties and potential applications in various fields, including biochemistry, pharmacology, and medicine.

Mechanism Of Action

The mechanism of action of PIPER is complex and not fully understood. It is believed that PIPER acts as an allosteric modulator of GPCRs, which are involved in various physiological processes, including neurotransmission, hormone secretion, and immune response. PIPER binds to a specific site on the GPCR, which induces a conformational change in the receptor, leading to the activation or inhibition of downstream signaling pathways.

Biochemical And Physiological Effects

PIPER has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of various enzymes and receptors, leading to changes in cellular signaling pathways. PIPER has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory and pain-related disorders.

Advantages And Limitations For Lab Experiments

PIPER has several advantages for lab experiments. It is a potent and selective modulator of GPCRs, making it a valuable tool for studying the role of GPCRs in various physiological processes. PIPER is also stable and can be easily synthesized in large quantities. However, PIPER has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the use of PIPER in scientific research. One potential application is in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and pain. PIPER can also be used to study the role of GPCRs in various physiological processes, leading to a better understanding of these processes and the development of new therapies. Additionally, PIPER can be modified to improve its solubility and reduce its toxicity, making it a more useful tool for scientific research.
Conclusion:
In conclusion, PIPER is a synthetic compound with unique properties and potential applications in various fields. The synthesis of PIPER is a complex process that requires expertise in organic chemistry. PIPER has been extensively used in scientific research for its potential applications in studying the mechanism of action of various proteins, enzymes, and receptors. PIPER has several advantages for lab experiments, including its potency, selectivity, and stability. However, PIPER has some limitations, including its potential toxicity and limited solubility. There are several future directions for the use of PIPER in scientific research, including the development of new drugs and the study of GPCRs in various physiological processes.

Synthesis Methods

The synthesis of PIPER involves several steps, including the reaction of 5-nitroindazole with piperidine, followed by the reduction of the nitro group to an amino group. The final step involves the diazotization of the amino group and coupling with 4-(N-piperidinyl)aniline to form the desired compound. The synthesis of PIPER is a complex process and requires expertise in organic chemistry.

Scientific Research Applications

PIPER has been extensively used in scientific research for its potential applications in various fields. It has been used as a tool to study the mechanism of action of various proteins, enzymes, and receptors. PIPER has been used to study the interaction between G protein-coupled receptors (GPCRs) and their ligands. It has also been used to study the activation and inhibition of various enzymes, including protein kinases and phosphatases.

properties

CAS RN

122168-72-3

Product Name

5-(4'-(N-Piperidinyl)phenylazo)indazole

Molecular Formula

C18H19N5

Molecular Weight

305.4 g/mol

IUPAC Name

1H-indazol-5-yl-(4-piperidin-1-ylphenyl)diazene

InChI

InChI=1S/C18H19N5/c1-2-10-23(11-3-1)17-7-4-15(5-8-17)20-21-16-6-9-18-14(12-16)13-19-22-18/h4-9,12-13H,1-3,10-11H2,(H,19,22)

InChI Key

BKTUVLHICOQRJQ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC4=C(C=C3)NN=C4

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)N=NC3=CC4=C(C=C3)NN=C4

synonyms

5-(4'-(N-piperidinyl)phenylazo)indazole
5PI

Origin of Product

United States

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